N,N-Dipropyl-8-hydroxy-3-chromanamine

Übersicht

Beschreibung

N,N-Dipropyl-8-hydroxy-3-chromanamine, also known as this compound, is a useful research compound. Its molecular formula is C15H23NO2 and its molecular weight is 249.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N,N-Dipropyl-8-hydroxy-3-chromanamine (DP-8OH-3CA) is a compound that has garnered attention for its biological activity, particularly as a dopamine D2 receptor agonist. This article provides a detailed overview of its pharmacological profile, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Pharmacological Profile

DP-8OH-3CA is characterized by its potent activity on dopamine receptors, specifically the D2 subtype. Studies have demonstrated that it has a higher potency in displacing the D2-dopaminergic ligand [^3H]-2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin compared to other compounds, with IC50 values of 8 nM, which indicates strong binding affinity .

Key Findings:

- Dopamine Receptor Activity : DP-8OH-3CA acts as a D2 agonist with half-maximal effective doses (ED50) ranging from 0.1 to 0.4 µmol/kg when administered intraperitoneally (i.p.) .

- Behavioral Effects : It induces stereotyped behavior and hyperlocomotion in animal models, with half-maximal doses for these effects around 17 µmol/kg (i.p.) .

- Selectivity : The compound exhibits enhanced selectivity for presynaptic D2 receptors compared to its carbon analogue, DP-5OH-AT, with a selectivity ratio of 6.7 .

The biological activity of DP-8OH-3CA can be attributed to its interaction with dopamine receptors and its effects on neurotransmitter release. It has been shown to influence dopamine metabolism and prevent dopamine depletion in experimental models.

Mechanistic Insights:

- Presynaptic Actions : DP-8OH-3CA enhances dopamine release through presynaptic D2 receptor activation, which is crucial for maintaining dopaminergic signaling .

- Serotonin and Noradrenaline Interaction : While it primarily targets dopamine receptors, DP-8OH-3CA shows moderate affinity for serotonin (5-hydroxytryptamine) and noradrenaline receptors, suggesting a broader pharmacological profile .

Case Studies and Research Findings

Several studies have explored the effects of DP-8OH-3CA in various experimental settings:

-

In Vivo Studies on Dopamine Dynamics :

- A study assessed the impact of DP-8OH-3CA on dopamine metabolism in rats. Results indicated that it effectively modulates tyrosine hydroxylase activity, which is critical for dopamine synthesis .

- The compound's ability to prevent alpha-methyl-p-tyrosine-induced dopamine depletion highlights its neuroprotective potential.

- Behavioral Assessments :

Data Summary

The following table summarizes key pharmacological parameters and findings related to this compound:

| Parameter | Value/Description |

|---|---|

| IC50 for D2 receptor binding | 8 nM |

| ED50 for stereotypy induction | 17 µmol/kg (i.p.) |

| Selectivity ratio (presynaptic vs. postsynaptic) | 6.7 |

| Half-maximal effect range | 0.1 - 0.4 µmol/kg (i.p.) |

| Moderate affinity for serotonin/noradrenaline | Yes |

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Dopamine Agonism

DP-8OH-3CA exhibits strong agonistic properties at dopamine D2 receptors, making it a candidate for treating conditions like Parkinson's disease and other dopaminergic dysfunctions. Studies have shown that it has a higher potency than apomorphine and other dopamine agonists, with IC50 values indicating effective receptor displacement at low concentrations (8 nM) . Its selectivity for presynaptic D2 receptors is approximately 6.7 times greater than that of its analogue, N,N-dipropyl-5-hydroxy-2-aminotetralin (DP-5OH-AT), suggesting enhanced therapeutic potential and reduced side effects associated with non-selective dopaminergic drugs .

Pharmacokinetics

The compound demonstrates an excellent oral-to-intraperitoneal administration ratio, indicating favorable absorption and bioavailability characteristics . This property is crucial for developing formulations that can be administered orally, reducing the need for injections.

Therapeutic Applications

Parkinson's Disease Treatment

DP-8OH-3CA's dopaminergic activity positions it as a potential therapeutic agent for Parkinson's disease. Its ability to modulate dopamine metabolism and exert both presynaptic and postsynaptic effects could enhance motor function in patients suffering from this neurodegenerative disorder. The compound has been studied for its efficacy in animal models, showing significant improvements in stereotyped behaviors and locomotion .

Chirality and Drug Design

The chirality of DP-8OH-3CA plays a crucial role in its pharmacological effectiveness. Research into bitopic ligands has highlighted the importance of stereochemistry in enhancing receptor selectivity, which could lead to the development of more effective D2 receptor agonists with fewer side effects . The structural modifications made to DP-8OH-3CA could open avenues for creating new compounds tailored for specific receptor interactions.

Case Studies

Eigenschaften

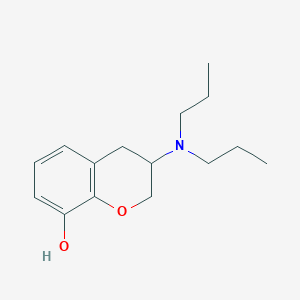

IUPAC Name |

3-(dipropylamino)-3,4-dihydro-2H-chromen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-3-8-16(9-4-2)13-10-12-6-5-7-14(17)15(12)18-11-13/h5-7,13,17H,3-4,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSSMALRVSYAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CC2=C(C(=CC=C2)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874738 | |

| Record name | 2H-1-BENZOPYRAN-8-OL, 3-(DIPROPYLAMINO)-3,4-DIHY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112904-74-2 | |

| Record name | 8-Hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112904742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-BENZOPYRAN-8-OL, 3-(DIPROPYLAMINO)-3,4-DIHY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.